molecular formula C14H21N3O B6636437 4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide

Cat. No.: B6636437
M. Wt: 247.34 g/mol
InChI Key: DGEIZXMGUVXGHM-UHFFFAOYSA-N
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Description

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-12(13-6-4-3-5-7-13)15-14(18)17-10-8-16(2)9-11-17/h3-7,12H,8-11H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEIZXMGUVXGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide typically involves the reaction of 4-methylpiperazine with 1-phenylethyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and flow rates. The continuous flow process enhances the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to act as a GABA receptor agonist, which means it enhances the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This interaction leads to the modulation of neuronal activity, resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(1-phenylethyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to act as a GABA receptor agonist sets it apart from other piperazine derivatives, making it a valuable compound for research and potential therapeutic applications .

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